Cas no 24344-85-2 (1-(1-Bromoethyl)-4-methylbenzene)
1-(1-Bromoethyl)-4-methylbenzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-(1-bromoethyl)-4-methyl-
- (R)-1-(1'-bromoethyl)-4-methylbenzene
- DMQHFJJRWZJNLF-UHFFFAOYSA-N
- AKOS009308240
- SCHEMBL4434585
- 1-(1-Bromo-ethyl)-4-methyl-benzene
- DB-089047
- EN300-1262868
- 1-(1-Bromoethyl)-4-methylbenzene
- 24344-85-2
- AB90115
- G22455
- (-)-1-(1-Bromoethyl)-4-methylbenzene
- Benzene, 1-(1-bromoethyl)-4-methyl-, (+)-
- 159755-12-1
- J-200127
-
- MDL: MFCD11180279
- Inchi: 1S/C9H11Br/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,1-2H3
- InChI Key: DMQHFJJRWZJNLF-UHFFFAOYSA-N
- SMILES: BrC(C)C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 198.00443
- Monoisotopic Mass: 198.00441g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 92.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
1-(1-Bromoethyl)-4-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B613610-10mg |
1-(1-Bromoethyl)-4-methylbenzene |
24344-85-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B613610-50mg |
1-(1-Bromoethyl)-4-methylbenzene |
24344-85-2 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | B613610-100mg |
1-(1-Bromoethyl)-4-methylbenzene |
24344-85-2 | 100mg |
$ 160.00 | 2022-06-07 | ||
| Advanced ChemBlocks | M23020-1G |
1-(1-Bromoethyl)-4-methylbenzene |
24344-85-2 | 97% | 1G |
$205 | 2023-09-16 | |
| Advanced ChemBlocks | M23020-5G |
1-(1-Bromoethyl)-4-methylbenzene |
24344-85-2 | 97% | 5G |
$625 | 2023-09-16 | |
| Enamine | EN300-1262868-0.05g |
1-(1-bromoethyl)-4-methylbenzene |
24344-85-2 | 95% | 0.05g |
$58.0 | 2023-06-08 | |
| Enamine | EN300-1262868-0.1g |
1-(1-bromoethyl)-4-methylbenzene |
24344-85-2 | 95% | 0.1g |
$86.0 | 2023-06-08 | |
| Enamine | EN300-1262868-0.25g |
1-(1-bromoethyl)-4-methylbenzene |
24344-85-2 | 95% | 0.25g |
$122.0 | 2023-06-08 | |
| Enamine | EN300-1262868-0.5g |
1-(1-bromoethyl)-4-methylbenzene |
24344-85-2 | 95% | 0.5g |
$192.0 | 2023-06-08 | |
| Enamine | EN300-1262868-1.0g |
1-(1-bromoethyl)-4-methylbenzene |
24344-85-2 | 95% | 1g |
$247.0 | 2023-06-08 |
1-(1-Bromoethyl)-4-methylbenzene Related Literature
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 1-(1-Bromoethyl)-4-methylbenzene
Chemical Profile of 1-(1-Bromoethyl)-4-methylbenzene (CAS No: 24344-85-2)
1-(1-Bromoethyl)-4-methylbenzene, identified by its Chemical Abstracts Service (CAS) number 24344-85-2, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, featuring a bromoethyl substituent on a toluene derivative, presents unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of 1-(1-Bromoethyl)-4-methylbenzene consists of a benzene ring substituted with a methyl group at the 4-position and a 1-bromoethyl group at the 1-position. This arrangement imparts distinct reactivity patterns, making it a versatile building block for further functionalization. The presence of the bromoethyl group, in particular, facilitates nucleophilic substitution reactions, which are widely employed in medicinal chemistry for the introduction of diverse pharmacophores.
In recent years, the pharmaceutical industry has shown increasing interest in compounds that incorporate alkylating groups for the development of novel therapeutic agents. 1-(1-Bromoethyl)-4-methylbenzene has been explored as a precursor in the synthesis of alkylating drugs, which are known for their potential in treating various diseases, including certain types of cancer. The ability to introduce alkyl groups at specific positions on a benzene core allows for fine-tuning of biological activity, making this compound particularly valuable in drug discovery efforts.
One of the most compelling aspects of 1-(1-Bromoethyl)-4-methylbenzene is its utility in constructing complex molecular architectures. Researchers have leveraged its reactivity to develop novel heterocyclic compounds, which often exhibit enhanced pharmacological properties. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, an area where precise molecular modifications can lead to significant therapeutic benefits.
The synthetic pathways involving 1-(1-Bromoethyl)-4-methylbenzene have been optimized to ensure high yields and purity, which are critical for pharmaceutical applications. Modern techniques in organic synthesis, such as palladium-catalyzed cross-coupling reactions, have enabled the efficient construction of complex derivatives while minimizing unwanted side products. These advancements have not only improved the accessibility of 1-(1-Bromoethyl)-4-methylbenzene but also expanded its utility in synthetic chemistry.
Recent studies have highlighted the role of 1-(1-Bromoethyl)-4-methylbenzene in the development of targeted therapies. By modifying its structure through further functionalization, researchers have been able to create compounds with specific interactions with biological targets. This has led to promising results in preclinical studies, where derivatives of this compound have demonstrated efficacy in models of inflammation and neurodegenerative diseases.
The versatility of 1-(1-Bromoethyl)-4-methylbenzene extends beyond pharmaceutical applications. It has also been utilized in materials science, particularly in the synthesis of liquid crystals and polymers. The ability to incorporate bromoethyl groups into aromatic frameworks allows for the creation of materials with tailored properties, such as enhanced thermal stability or specific optical characteristics.
In conclusion, 1-(1-Bromoethyl)-4-methylbenzene (CAS No: 24344-85-2) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for researchers engaged in drug discovery, synthetic chemistry, and materials science. As our understanding of its properties continues to evolve, so too will its role in advancing scientific and technological innovation.
24344-85-2 (1-(1-Bromoethyl)-4-methylbenzene) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)